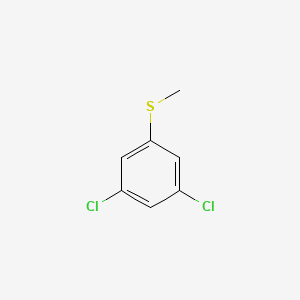

3,5-Dichlorothioanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSCMQMQOXVMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218310 | |

| Record name | 3,5-Dichlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68121-46-0 | |

| Record name | 3,5-Dichlorophenyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro thioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichlorothioanisole chemical properties

An In-depth Technical Guide to 3,5-Dichlorothioanisole: Chemical Properties and Applications

Introduction

This compound, also known as 1,3-dichloro-5-(methylthio)benzene, is an organosulfur compound belonging to the thioanisole family.[1][2] It is a significant compound for researchers in environmental science, the food and beverage industry, and synthetic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a liquid at room temperature with a distinct, potent odor.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₂S | [1][2] |

| Molecular Weight | 193.09 g/mol | [1][2] |

| CAS Number | 68121-46-0 | [1][2] |

| Appearance | Liquid | |

| Odor | Strong, musty, reminiscent of mold | [1] |

| Melting Point | 170-171 °C (for the corresponding sulfone, not the thioanisole itself) | [1][2][3] |

| Boiling Point | 262-263 °C (lit.) | [1][2][3] |

| 145 °C / 20 mmHg | ||

| Density | 1.349 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.613 (lit.) | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |

| Solubility | Not specified in provided data | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a general method for preparing aryl methyl sulfides involves the treatment of nitroarenes with (methylthio)trimethylsilane and cesium carbonate in dimethylsulfoxide.[1] A more common and illustrative laboratory-scale synthesis would involve the S-methylation of the corresponding thiophenol.

Experimental Protocol: Synthesis via S-methylation of 3,5-Dichlorothiophenol

This protocol describes a representative method for the synthesis of this compound.

Objective: To synthesize this compound by methylating 3,5-Dichlorothiophenol.

Materials:

-

3,5-Dichlorothiophenol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or another suitable base

-

Ethanol or Methanol (as solvent)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: Dissolve 3,5-Dichlorothiophenol in ethanol in a round-bottom flask. Add a stoichiometric equivalent of sodium hydroxide to form the sodium thiophenolate salt. Stir the mixture at room temperature for 30 minutes.

-

Methylation: To the solution of the thiophenolate, add a slight excess (1.1 equivalents) of methyl iodide dropwise. The reaction is typically exothermic.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the solvent using a rotary evaporator. Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Synthetic workflow for this compound.

Applications and Industrial Relevance

This compound has several niche but important applications stemming from its distinct chemical properties.

-

Flavoring and Fragrance Industry: Due to its potent and distinct musty or moldy-like odor, it is used in small quantities as a flavoring agent and fragrance component in products like perfumes, soaps, and cosmetics to create unique scent profiles.[1]

-

Environmental Monitoring: The compound is a known byproduct of the microbial degradation of chlorophenols.[1] Its presence in soil or water can serve as an indicator of environmental contamination, prompting remediation efforts.[1]

-

Wine Industry: In the wine industry, this compound is paradoxically known for causing an off-flavor known as "cork taint".[1] However, this property also makes it useful as a standard in quality control testing to identify tainted batches and prevent their distribution.[1]

-

Research and Development: As a halogenated aromatic sulfide, it serves as a building block in organic synthesis. It is categorized as a bulk drug intermediate, suggesting its use in the synthesis of more complex molecules, potentially for pharmaceutical applications.[2] For instance, the 3,5-dichloro-substituted phenyl group is a feature in some drug candidates, such as the thyroid hormone receptor β agonist MGL-3196.[4]

Caption: Properties and applications of this compound.

Safety and Handling

This compound is classified as an irritant.[1][3] Proper safety precautions must be observed when handling this chemical.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

-

It is recommended to handle this compound in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7] Store the container tightly closed in a dry, cool place.[5]

References

- 1. healthchems.lookchem.com [healthchems.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 68121-46-0 [amp.chemicalbook.com]

- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Elucidation of the Molecular Structure of 3,5-Dichlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,5-Dichlorothioanisole. The document details the spectroscopic techniques used to confirm the molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a representative synthetic protocol for its preparation is outlined. All quantitative data are presented in standardized tables for clarity and comparative analysis. Diagrams illustrating the logical workflow of the structure elucidation process are provided in the Graphviz DOT language to facilitate understanding of the experimental and analytical pipeline.

Introduction

This compound is an organosulfur compound with the molecular formula C₇H₆Cl₂S. As a substituted thioanisole, its structural characterization is paramount for understanding its chemical reactivity, potential applications in organic synthesis, and for use as a reference standard in various analytical methods. Accurate structural confirmation is a critical step in chemical research and development, ensuring the identity and purity of a compound of interest. This guide serves as a detailed reference for the analytical methodologies employed in the complete structural characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and for the design of experimental procedures.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂S |

| Molecular Weight | 193.09 g/mol |

| CAS Number | 68121-46-0 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 262-263 °C |

| Density | 1.349 g/mL at 25 °C |

| Refractive Index | n20/D 1.613 |

Spectroscopic Data for Structure Elucidation

The elucidation of the structure of this compound is achieved through the combined application of several spectroscopic techniques. Each technique provides unique and complementary information about the molecular framework. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is predicted to show two distinct signals corresponding to the aromatic protons and the methyl protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Triplet (t) | 1H | H-4 |

| ~7.0 - 7.2 | Doublet (d) | 2H | H-2, H-6 |

| ~2.5 | Singlet (s) | 3H | -SCH₃ |

The aromatic region is expected to display a triplet for the proton at the 4-position due to coupling with the two equivalent protons at the 2 and 6 positions. The protons at the 2 and 6 positions would appear as a doublet. The methyl protons of the thioether group are expected to appear as a singlet in the upfield region.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-1 (ipso-C attached to -SCH₃) |

| ~135 | C-3, C-5 (ipso-C attached to -Cl) |

| ~128 | C-4 |

| ~125 | C-2, C-6 |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2920-2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| 1580-1550 | Strong | C=C stretch (aromatic ring) |

| 1470-1430 | Strong | C=C stretch (aromatic ring) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic, substitution pattern) |

| 800-600 | Strong | C-Cl stretch |

| 700-600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 192/194/196 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 177/179/181 | Medium | [M - CH₃]⁺ |

| 111/113 | Medium | [C₆H₃Cl]⁺ |

The molecular ion peak is expected to show a characteristic isotopic cluster pattern (M, M+2, M+4) due to the presence of two chlorine atoms, which is a strong indicator of the presence of two chlorine atoms in the molecule.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Synthesis of this compound

Reaction Scheme:

3,5-Dichlorobenzenethiol + CH₃I --(Base)--> this compound

Materials:

-

3,5-Dichlorobenzenethiol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichlorobenzenethiol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS data that collectively confirm the identity of the molecule. The provided representative synthesis protocol offers a pathway for its preparation in a laboratory setting. The presented workflows and tabulated data serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of halogenated aromatic compounds.

An In-depth Technical Guide to 3,5-Dichlorothioanisole

CAS Number: 68121-46-0

This technical guide provides a comprehensive overview of 3,5-Dichlorothioanisole, a meta-disubstituted thioanisole derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical and Spectroscopic Properties

This compound, also known as 1,3-dichloro-5-(methylthio)benzene, is a chemical compound with the molecular formula C7H6Cl2S.[1] It is recognized for its strong, musty odor, which is often associated with "cork taint" in wines.[1] At room temperature, it exists as a liquid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68121-46-0 | [1][2][3][4] |

| Molecular Formula | C7H6Cl2S | [1][2][3] |

| Molecular Weight | 193.09 g/mol | [1][2][3] |

| Physical State | Liquid (at 20°C) | |

| Melting Point | 170-171 °C (Solvent: benzene) | [1][3] |

| Boiling Point | 262-263 °C (lit.) / 145 °C at 20 mmHg | [1][3] |

| Density | 1.349 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.613 (lit.) | [1] |

| Flash Point | >230 °F | [1][3] |

| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |

| Purity | >98.0% (GC) |

The conformation of this compound has been investigated using NMR data, specifically by analyzing long-range spin-spin coupling constants and proximate proton-proton coupling constants.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons. |

| ¹³C NMR | Signals for the methyl carbon, the carbon attached to sulfur, the chlorinated carbons, and the other aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-S, and C-Cl bonds. |

| Mass Spectrometry | A molecular ion peak at m/z 192 (for ³⁵Cl isotopes) and a characteristic isotopic pattern due to the two chlorine atoms. |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation for the synthesis of this compound based on similar reactions.

Materials:

-

1,3,5-trichlorobenzene

-

Sodium thiomethoxide (NaSMe)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trichlorobenzene in a suitable volume of DMSO.

-

Add a stoichiometric equivalent of sodium thiomethoxide to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and stir for several hours, monitoring the reaction progress by a suitable technique like TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dichlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichlorothioanisole, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to facilitate easy access and comparison for laboratory and development applications.

Core Physical Properties

This compound, with the molecular formula C₇H₆Cl₂S, is a substituted aromatic thioether.[1] Its physical characteristics are crucial for its handling, application, and the design of synthetic routes. The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂S | [1][2] |

| Molecular Weight | 193.09 g/mol | [1][2] |

| Melting Point | 170-171 °C | [1][2] |

| Boiling Point | 262-263 °C (lit.) | [1][2][3] |

| 145 °C / 20 mmHg | [4] | |

| Density | 1.349 g/mL at 25 °C (lit.) | [1][3] |

| 1.4 ± 0.1 g/cm³ | [2] | |

| Refractive Index (n20/D) | 1.613 (lit.) | [1][3] |

| 1.603 | [2] | |

| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Solubility | Not explicitly stated, often listed as N/A. | [1] |

| Physical State | Liquid at 20 °C | [4] |

| Appearance | Data not available | [1] |

Experimental Protocols for Property Determination

While the exact experimental methods used to determine the cited values for this compound are not detailed in the available literature, the following are standard laboratory protocols for measuring the key physical properties of a liquid compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For compounds that are solid at room temperature, this is a key indicator of purity.

-

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube. The capillary tube is then heated in a controlled manner alongside a thermometer. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[2][4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, and the solid sample.

-

Procedure:

-

A small amount of the dry, powdered sample is introduced into the open end of a capillary tube and packed down by tapping or dropping it through a longer tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[5] A narrow melting point range (0.5-2 °C) is indicative of a pure compound.[6]

-

2.2. Boiling Point Determination (Microscale/Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Principle: A small amount of the liquid is heated in a test tube or fusion tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid is cooled, the vapor inside the capillary contracts, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[3][7]

-

Apparatus: Thiele tube or a heating block, thermometer, small test tube (fusion tube), capillary tube, and the liquid sample.

-

Procedure:

-

A few milliliters of the liquid are placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The fusion tube is attached to a thermometer and heated in an oil bath or a heating block.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

-

2.3. Density Determination

Density is the mass of a substance per unit volume.

-

Principle: The mass of a known volume of the liquid is measured. The density is then calculated by dividing the mass by the volume.[8]

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured on an analytical balance.[9]

-

A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[9]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.

-

2.4. Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Principle: The refractive index is measured using a refractometer, which determines the angle at which a beam of light is bent when it passes from air into the liquid sample.[10]

-

Apparatus: Abbe refractometer, a light source (typically a sodium D line at 589 nm), and the liquid sample.

-

Procedure:

-

The prism of the refractometer is cleaned and calibrated with a standard liquid of known refractive index.

-

A few drops of the sample liquid are placed on the prism.

-

The light source is turned on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.[10]

-

Logical Workflow: Synthesis of this compound

While specific signaling pathways involving this compound are not prominently documented, its synthesis is a key aspect for researchers. A plausible synthetic route is the methylation of 3,5-dichlorobenzenethiol. This process is illustrated in the following diagram.

Caption: Synthesis of this compound via S-methylation.

This guide provides essential physical property data and general experimental context for this compound, intended to support research and development activities. For specific applications, it is recommended to consult peer-reviewed literature and safety data sheets.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. westlab.com [westlab.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. southalabama.edu [southalabama.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

Spectroscopic Profile of 3,5-Dichlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene. Due to the limited availability of directly published complete spectra for this specific compound, this document synthesizes expected spectral characteristics based on data from analogous compounds and general principles of spectroscopy. It also outlines detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.2 - 7.4 | t | ~1.8 | H-4 |

| ~7.0 - 7.2 | d | ~1.8 | H-2, H-6 |

| ~2.5 | s | - | -SCH₃ |

| Solvent: CDCl₃. Reference: TMS (0 ppm). |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | C-1 |

| ~135 - 137 | C-3, C-5 |

| ~128 - 130 | C-4 |

| ~125 - 127 | C-2, C-6 |

| ~15 - 17 | -SCH₃ |

| Solvent: CDCl₃. Reference: TMS (0 ppm). |

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2925 | Weak-Medium | -CH₃ Asymmetric Stretch |

| ~2850 | Weak | -CH₃ Symmetric Stretch |

| ~1570, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1100 - 1000 | Strong | C-Cl Stretch |

| ~700 - 600 | Strong | C-S Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 192/194/196 | Molecular Ion [M]⁺ (Isotopic pattern for 2 Cl atoms) |

| 177/179/181 | [M - CH₃]⁺ |

| 142/144 | [M - CH₃ - Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~250 - 260 | ~10,000 - 15,000 | Ethanol or Hexane |

| ~280 - 290 | ~1,000 - 2,000 | Ethanol or Hexane |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time (aq): 3-4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

2. ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃ with TMS.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time (aq): 1-2 s.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation prior to MS analysis.

-

Instrumentation: A mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic distribution characteristic of chlorine-containing compounds.

UV-Visible (UV-Vis) Spectroscopy

Protocol for UV-Vis Absorption Spectroscopy:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain a final concentration in the range of 0.01-0.1 mg/mL for analysis.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

-

Processing: Use the pure solvent as a blank to obtain the baseline. Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Characterization of 1,3-dichloro-5-(methylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the characterization of 1,3-dichloro-5-(methylthio)benzene (also known as 3,5-dichlorothioanisole). It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental spectra, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Methodological workflows for synthesis and characterization are visualized to aid in experimental design and execution.

Physicochemical Properties

1,3-dichloro-5-(methylthio)benzene is a halogenated aromatic sulfide.[1] Its core physical and chemical characteristics are summarized in the table below. The compound typically presents as a colorless to pale yellow liquid at room temperature.[2] There are conflicting reports regarding its melting point; one source indicates a value of 170-171 °C when crystallized from benzene, which is inconsistent with its liquid state at ambient temperatures and likely represents an anomaly or a different compound.[1] Another source suggests a melting point of approximately -55 °C, which is more congruent with its observed physical state.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| CAS Number | 68121-46-0 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 262-263 °C (lit.) | [1] |

| Refractive Index | 1.603 | [1] |

| Synonyms | This compound; 3,5-dichlorophenyl methyl sulfide | [1][3] |

Synthesis Protocol

The most direct synthetic route to 1,3-dichloro-5-(methylthio)benzene is the S-methylation of 3,5-dichlorothiophenol. This reaction proceeds via a nucleophilic substitution where the thiolate anion, generated by deprotonating the thiol, attacks a methylating agent.

Proposed Experimental Protocol: S-methylation of 3,5-Dichlorothiophenol

Materials:

-

3,5-Dichlorothiophenol

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Methanol (or an appropriate aprotic solvent like THF if using NaH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorothiophenol (1.0 eq) in methanol.

-

To this solution, add a solution of sodium hydroxide (1.1 eq) in methanol dropwise at room temperature. Stir the mixture for 20-30 minutes to ensure complete formation of the sodium thiolate salt.

-

Add methyl iodide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1,3-dichloro-5-(methylthio)benzene by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Region: The benzene ring has two distinct proton environments. The proton at the C4 position (between the two chlorine atoms) will appear as a triplet (t) due to coupling with the two equivalent protons at C2 and C6. The protons at the C2 and C6 positions will appear as a doublet (d). Based on the spectrum of 3,5-dichloroanisole, these signals are expected in the range of δ 6.8-7.0 ppm.[4]

-

Alkyl Region: The methyl (CH₃) group attached to the sulfur atom is in a unique chemical environment and will appear as a sharp singlet (s). The chemical shift for a similar group in 4-chlorothioanisole is around δ 2.5 ppm.[5]

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Notes |

| ~6.95 | Doublet (d) | 2H, Ar-H (C2, C6) | Coupling to H4. |

| ~6.80 | Triplet (t) | 1H, Ar-H (C4) | Coupling to H2 and H6. |

| ~2.50 | Singlet (s) | 3H, S-CH ₃ | No adjacent protons. |

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four unique carbon environments.

-

Aromatic Region: Four signals are anticipated: C1/C3 (attached to Cl), C5 (attached to S-CH₃), C2/C6, and C4. Carbons attached to electronegative atoms like chlorine will be downfield. Typical chemical shifts for aromatic carbons range from δ 110-160 ppm.[6][7]

-

Alkyl Region: A single signal for the methyl carbon (S-CH₃) is expected in the upfield region, typically around δ 15-25 ppm.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~15-20 | S-C H₃ |

| ~120-125 | C 4 |

| ~128-133 | C 2 / C 6 |

| ~135-140 | C 1 / C 3 |

| ~140-145 | C 5 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum will provide the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 192 (for the molecule containing two ³⁵Cl isotopes). A characteristic isotopic cluster will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in peaks at M⁺ (m/z 192), M⁺+2 (m/z 194), and M⁺+4 (m/z 196) in an approximate intensity ratio of 9:6:1.

-

Key Fragments: Fragmentation of thioanisoles is well-documented.[8][9] Common fragmentation pathways include the loss of a methyl radical and the loss of the thio-methyl radical.

| Expected Mass Spectrometry Fragments | |

| m/z Value | Proposed Fragment |

| 196, 194, 192 | [M]⁺ (Molecular ion cluster) |

| 179, 177 | [M - CH₃]⁺ |

| 147, 145 | [M - SCH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.[2]

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Medium bands are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the methyl group.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the carbon-chlorine bonds.

-

C-S Stretch: A weak absorption band for the C-S bond is expected in the 700-600 cm⁻¹ range.

Characterization Workflow Diagram

Safety Information

1,3-dichloro-5-(methylthio)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated aromatic compounds, it may be irritating to the eyes, respiratory system, and skin. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The toxicological properties have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.

References

- 1. echemi.com [echemi.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound | 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3,5-Dichloroanisole(33719-74-3) 1H NMR spectrum [chemicalbook.com]

- 5. 4-CHLOROTHIOANISOLE(123-09-1) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Solubility of 3,5-Dichlorothioanisole in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-Dichlorothioanisole, a critical parameter for its application in chemical synthesis, pharmaceutical research, and drug development. A comprehensive review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a robust framework for researchers to experimentally determine these values. It includes detailed protocols for the isothermal saturation method, a template for systematic data presentation, and qualitative solubility predictions based on structural analysis. Furthermore, this guide features workflow diagrams to facilitate the experimental process, ensuring the generation of accurate and reproducible data.

Introduction to this compound and its Solubility

This compound (CAS No: 68121-46-0) is a halogenated aromatic thioether. Its structural features make it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and agrochemicals. The solubility of such an intermediate in organic solvents is a fundamental physicochemical property that governs reaction kinetics, dictates purification strategies like crystallization, and influences formulation development. An accurate understanding of its solubility profile is therefore essential for optimizing its use in a laboratory and industrial setting.

Given the current lack of quantitative data, this guide provides the necessary tools for researchers to establish a comprehensive solubility profile for this compound.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—a moderately polar aromatic compound with two chlorine atoms and a methylthio group—allows for qualitative predictions of its solubility.

-

High Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane, Chloroform.

-

Aromatic Hydrocarbons: Toluene, Benzene.

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone. The polarity of these solvents can effectively solvate the solute molecule.

-

-

Moderate to Low Solubility is Expected in:

-

Alcohols: Methanol, Ethanol. While capable of hydrogen bonding, their polarity might be less ideal than aprotic solvents for this specific structure.

-

Nonpolar Aliphatic Hydrocarbons: Hexane, Cyclohexane. The polarity of this compound is likely too high for significant solubility in these nonpolar solvents.

-

-

Insoluble in:

-

Water: The compound is hydrophobic and lacks significant hydrogen bonding capability, leading to negligible aqueous solubility.

-

The following diagram illustrates this general solubility relationship.

Conformational Analysis of Dichlorinated Thioanisoles: A Technical Guide

Executive Summary: A comprehensive review of scientific literature reveals a notable scarcity of detailed experimental and computational studies focused specifically on the conformational analysis of dichlorinated thioanisoles. Consequently, this guide provides a framework for understanding the conformational preferences of these molecules by drawing parallels with closely related substituted thioanisoles. We will explore the fundamental principles governing their structure, the primary analytical techniques employed for such investigations, and the expected influence of ortho-chloro substituents on conformational stability and rotational dynamics.

Introduction: Conformational Isomerism in Substituted Thioanisoles

The conformational landscape of substituted thioanisoles is primarily dictated by the rotation around the C(aryl)-S single bond. This rotation gives rise to different spatial arrangements of the methyl group relative to the benzene ring, known as conformers. The dihedral angle, defined by the C2-C1-S-C(methyl) atoms, is the key parameter in describing these conformations.

Two principal conformations are generally considered:

-

Planar (or Coplanar) Conformation: The methyl group lies in or close to the plane of the benzene ring. This conformation allows for maximum overlap between the sulfur lone pair electrons and the π-system of the aromatic ring, leading to potential electronic stabilization.

-

Non-planar (or Orthogonal) Conformation: The methyl group is positioned perpendicular to the plane of the benzene ring. This arrangement minimizes steric hindrance, particularly when bulky substituents are present in the ortho positions.

The conformational equilibrium of a given dichlorinated thioanisole will be determined by the interplay between these steric and electronic effects. The presence of one or two chlorine atoms in the ortho positions (2- and 6-positions) is expected to introduce significant steric repulsion with the methyl group, thereby destabilizing the planar conformation and favoring a non-planar arrangement.

Experimental Methodologies for Conformational Analysis

The study of conformational isomers and the dynamics of their interconversion relies on a combination of spectroscopic and crystallographic techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion between conformers and the corresponding activation energy barriers.

Generalized Experimental Protocol for Dynamic NMR:

-

Sample Preparation: A solution of the dichlorinated thioanisole is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

-

Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at ambient temperature to identify the resonances of the molecule.

-

Variable Temperature (VT) NMR: A series of ¹H NMR spectra are recorded over a wide temperature range, typically from room temperature down to the freezing point of the solvent. The temperature is carefully calibrated at each step.

-

Observation of Spectral Changes: As the temperature is lowered, the rate of rotation around the C-S bond decreases. If the molecule exists as a mixture of conformers, separate signals for each conformer may be observed at low temperatures (the slow exchange regime). As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures (the fast exchange regime).

-

Data Analysis: The rate constants for the conformational exchange at different temperatures are determined by lineshape analysis of the temperature-dependent NMR spectra. The activation free energy (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a static picture of the preferred conformation in the crystalline environment.

Generalized Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Single crystals of the dichlorinated thioanisole suitable for X-ray diffraction are grown from an appropriate solvent system by slow evaporation, cooling, or vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

-

Data Analysis: The final refined structure provides the precise atomic coordinates, from which detailed geometric parameters, including the critical C-C-S-C dihedral angle, can be determined.

Computational Chemistry in Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for complementing experimental studies and providing deeper insights into the conformational preferences and energetics of molecules.

Typical Workflow for DFT Calculations:

-

Structure Building: The 3D structure of the dichlorinated thioanisole isomer of interest is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. For thioanisoles, this typically involves a scan of the C-C-S-C dihedral angle.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) to find the stationary points on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Rotational Barrier Calculation: The potential energy surface for rotation around the C-S bond is calculated by performing a series of constrained geometry optimizations at fixed C-C-S-C dihedral angles. The rotational barrier is then determined as the energy difference between the lowest energy (ground state) conformation and the highest energy (transition state) conformation along the rotation coordinate.

Data Presentation: Illustrative Data for an Ortho-Substituted Thioanisole

Due to the absence of specific experimental data for dichlorinated thioanisoles in the literature, the following tables present illustrative data for a generic ortho-substituted thioanisole to demonstrate how such information would be structured.

Table 1: Illustrative Conformational Analysis Data for a Generic Ortho-Monochlorothioanisole

| Parameter | Planar Conformer | Non-planar Conformer |

| Dihedral Angle (C₂-C₁-S-Cmethyl) | ~0° | ~90° |

| Relative Energy (kcal/mol) | 0.5 - 1.5 | 0 (most stable) |

| Population at 298 K (%) | 10 - 30% | 70 - 90% |

Table 2: Illustrative Rotational Barrier Data for a Generic Ortho-Monochlorothioanisole

| Method | Rotational Barrier (ΔG‡) (kcal/mol) |

| Dynamic NMR | 5 - 8 |

| DFT Calculations | 6 - 9 |

Visualizations of Conformational Dynamics and Experimental Workflow

Caption: Rotational equilibrium between planar and non-planar conformers.

Caption: A typical workflow for conformational analysis.

Conclusion

While specific experimental data for dichlorinated thioanisoles remains elusive in the current body of scientific literature, a robust framework for their conformational analysis can be established based on studies of related substituted thioanisoles. The presence of ortho-chloro substituents is strongly expected to favor a non-planar ground state conformation due to steric hindrance, leading to a measurable rotational barrier around the C(aryl)-S bond. A combined approach utilizing dynamic NMR spectroscopy, X-ray crystallography, and computational modeling would be essential to fully characterize the conformational landscape of these molecules. Further experimental and theoretical investigations are warranted to provide definitive quantitative data for this class of compounds.

3,5-Dichlorothioanisole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3,5-Dichlorothioanisole (CAS No. 68121-46-0). The information is intended for professionals in research, scientific, and drug development fields who may handle this compound. This guide synthesizes data from safety data sheets, toxicological studies of analogous compounds, and established laboratory safety protocols.

Chemical and Physical Properties

This compound is a chlorinated aromatic sulfur compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 262-263 °C | [1] |

| Density | 1.349 g/cm³ at 25 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile and Potential Mechanisms of Toxicity

While specific toxicological studies on this compound are limited in publicly available literature, data from analogous compounds such as 3,5-dichloroaniline and other thioanisole derivatives can provide insights into its potential metabolic pathways and toxicological effects.

The metabolism of many xenobiotics, including aromatic compounds, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Thioanisoles can undergo S-oxidation catalyzed by CYP enzymes to form sulfoxides and sulfones. It is plausible that this compound is metabolized via a similar pathway. The introduction of chlorine atoms on the aromatic ring can influence the rate and site of metabolism, and potentially lead to the formation of reactive metabolites.

Studies on 3,5-dichloroaniline, a structurally related compound, have shown that it can induce nephrotoxicity (kidney toxicity) and hepatotoxicity (liver toxicity). The toxicity of 3,5-dichloroaniline has been linked to its metabolic activation, particularly through N-oxidation, to reactive intermediates that can cause cellular damage. Given the structural similarities, it is prudent to consider that this compound or its metabolites could also target the kidney and liver.

A proposed logical workflow for investigating the potential toxicity of this compound is presented below.

Caption: Logical workflow for assessing the potential toxicity of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure glove material is appropriate for the solvents being used. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be required if working outside of a fume hood or if there is a risk of aerosol generation. | Protects against inhalation of dust or vapors, which may cause respiratory irritation. |

The following diagram illustrates the standard PPE for handling hazardous aromatic compounds.

Caption: Essential PPE for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or with general laboratory trash.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for assessing the potential toxicity of this compound, based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of a relevant cell line (e.g., HepG2 for hepatotoxicity, or HK-2 for nephrotoxicity).

Methodology:

-

Cell Culture: Culture HepG2 or HK-2 cells in the appropriate medium and conditions until they reach 70-80% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic compound). Incubate the plates for 24 or 48 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Acute Toxicity Study in Rodents

Objective: To determine the acute toxicity and identify the target organs of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Acclimatization: Acclimate male and female Sprague-Dawley rats (8-10 weeks old) to the laboratory conditions for at least one week.

-

Dose Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

-

Dose Administration: Administer single doses of this compound via oral gavage to different groups of animals at various dose levels (e.g., 50, 100, 200, 500, 1000 mg/kg). Include a vehicle control group.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record body weights at the beginning and end of the study.

-

Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study). Collect major organs (especially liver and kidneys), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

-

Data Analysis: Determine the LD₅₀ (lethal dose for 50% of the animals) if possible. Analyze organ weights and histopathology findings to identify target organs of toxicity.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation. While specific toxicological data is limited, information from analogous compounds suggests the potential for more severe systemic toxicity, particularly affecting the liver and kidneys, likely through metabolic activation. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment. In the absence of comprehensive toxicological data, a cautious approach to handling and disposal is essential.

References

Navigating the Hazards of 3,5-Dichlorothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards associated with 3,5-Dichlorothioanisole (CAS No. 68121-46-0), a meta-disubstituted thioanisole derivative. The information presented herein is intended to support safe handling, storage, and use of this compound in research and development settings. It is crucial to note that while this guide consolidates available data, significant gaps exist in the public domain regarding its quantitative toxicology and specific mechanisms of action.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to its irritant properties.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: ECHEMI, ChemicalBook[1][2]

Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and the design of experiments.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₂S | [3][4] |

| Molecular Weight | 193.09 g/mol | [3][4] |

| Appearance | Liquid | [5] |

| Melting Point | 170-171 °C (solved in benzene) | [3][4] |

| Boiling Point | 262-263 °C (lit.) | [3][4] |

| Density | 1.349 g/mL at 25 °C (lit.) | [3] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

| Refractive Index (n20/D) | 1.613 (lit.) | [3] |

| Storage Temperature | Room Temperature (Sealed in dry) | [3] |

Toxicological Profile

The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.

Acute Toxicity

There is a significant lack of quantitative data on the acute toxicity of this compound. Safety Data Sheets consistently report "no data available" for oral, dermal, and inhalation LD50 and LC50 values.[6] This absence of data necessitates a cautious approach, treating the substance as potentially harmful if swallowed, inhaled, or in contact with skin.

Irritation and Corrosivity

Skin Irritation: Classified as a skin irritant (H315), this compound can cause redness, itching, and inflammation upon contact.[1][2]

Eye Irritation: It is also classified as a serious eye irritant (H319), capable of causing significant, though reversible, damage to the eyes.[1][2]

Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract (H335).[1][2]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

No data is currently available regarding the chronic toxicity, mutagenicity, or carcinogenicity of this compound.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, its hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Application of Test Substance: A precise amount of this compound would be applied directly to the surface of the RhE tissue.

-

Exposure and Incubation: Following a defined exposure period (e.g., 60 minutes), the substance is rinsed off, and the tissues are incubated for a recovery period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 492)

This in vitro method also utilizes a reconstructed human cornea-like epithelium (RhCE) model.

-

Tissue Preparation: RhCE models are prepared and equilibrated.

-

Application of Test Substance: A defined volume or weight of this compound is applied to the epithelial surface.

-

Exposure and Rinsing: After a set exposure time (e.g., 30 minutes for liquids), the test substance is thoroughly rinsed from the tissue surface.

-

Viability Measurement: Similar to the skin irritation test, cell viability is measured (e.g., via MTT assay) after a post-exposure incubation period. A viability decrease below a specific cutoff (e.g., ≤ 60%) is indicative of an eye irritant.

Caption: In Vitro Hazard Identification Workflow.

Mechanism of Action: A Generalized View of Irritation

The precise molecular signaling pathways activated by this compound that lead to irritation are not documented. However, the general mechanism for chemical-induced skin and eye irritation involves a cascade of events initiated by cellular damage.

-

Cellular Damage: The chemical penetrates the outer layers of the tissue (stratum corneum in skin, epithelium in the cornea) and damages keratinocytes.

-

Release of Inflammatory Mediators: Damaged cells release a variety of pro-inflammatory mediators, such as cytokines (e.g., IL-1α, TNF-α) and chemokines.

-

Inflammatory Cascade: These mediators trigger a local inflammatory response, leading to vasodilation (redness), increased vascular permeability (edema/swelling), and the recruitment of immune cells.

-

Sensory Nerve Activation: The inflammatory mediators can also stimulate sensory nerve endings, resulting in sensations of itching and pain.

Caption: Generalized Pathway of Chemical-Induced Irritation.

Safe Handling, Storage, and Disposal

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from incompatible materials such as strong oxidizing agents.[7]

Reactivity and Incompatibilities

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be formed.[7]

Disposal

This compound is a chlorinated aromatic compound and should be disposed of as hazardous waste. Disposal must be in accordance with federal, state, and local environmental control regulations.[1] Incineration in a licensed hazardous waste facility is a common disposal method for such compounds. Do not allow the product to enter drains or waterways.

Caption: Logical Flow for Safe Laboratory Practices.

Conclusion and Data Gaps

This compound presents clear hazards as a skin, eye, and respiratory irritant. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are mandatory to mitigate exposure risks.

It is critical for all users of this chemical to be aware of the significant gaps in the available toxicological data. The lack of acute toxicity data (LD50/LC50), chronic toxicity information, and specific mechanistic studies means that a highly precautionary approach should be adopted. Further research is warranted to fully characterize the toxicological profile of this compound. Researchers should consult the most current Safety Data Sheet (SDS) before use.

References

- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 68121-46-0 [amp.chemicalbook.com]

- 3. This compound | 68121-46-0 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3,5-Dichlorothioanisole

This technical guide provides a comprehensive overview of 3,5-Dichlorothioanisole, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis, and applications, with a focus on presenting clear, structured data and methodologies.

Core Compound Properties

This compound, with the Chemical Abstracts Service (CAS) number 68121-46-0, is an organic building block belonging to the thioanisole derivatives.[1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a methylthio group at position 1.

Synonyms:

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| Molecular Formula | C7H6Cl2S | [1][2][4] |

| Molecular Weight | 193.09 g/mol | [1][2][4] |

| CAS Number | 68121-46-0 | [1][2][3][4][5] |

| InChIKey | PSSCMQMQOXVMFG-UHFFFAOYSA-N | [2] |

| DSSTox ID | DTXSID50218310 | [2] |

| Property | Value | Reference |

| Melting Point | 170-171 °C (Solvent: benzene) | [1][2][4] |

| Boiling Point | 262-263 °C (lit.) | [1][2][4] |

| Density | 1.349 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.613 (lit.) | [1][4] |

| Flash Point | >230 °F | [1][2][4] |